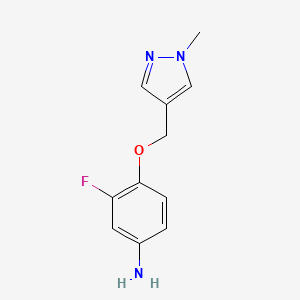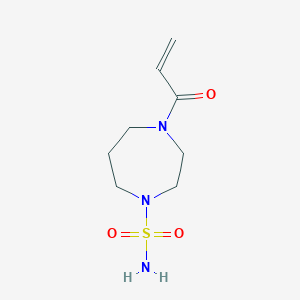
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the diazepane family and has a unique chemical structure that makes it suitable for various biological studies.
Wirkmechanismus
The mechanism of action of 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain. It has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant properties and can reduce the frequency and severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide in lab experiments is its unique chemical structure, which makes it suitable for various biological studies. It has also been found to exhibit potent biological activity at low concentrations, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of pure product.
Zukünftige Richtungen
There are several future directions for research on 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide. One area of research is the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of research is the development of new synthesis methods that can produce larger quantities of pure product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is a complex process that involves several steps. The first step is the preparation of 1,4-diazepane-1-sulfonamide, which is then reacted with prop-2-enoyl chloride to produce the final product. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques.
Wissenschaftliche Forschungsanwendungen
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, it has been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
4-prop-2-enoyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-4-3-5-11(7-6-10)15(9,13)14/h2H,1,3-7H2,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGDOHTOUGBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acryloyl-1,4-diazepane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

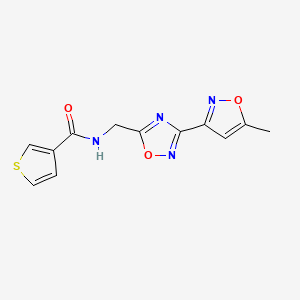

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
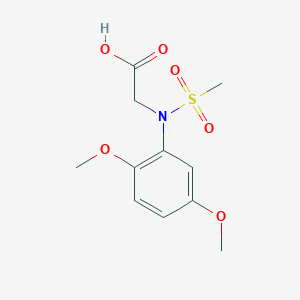
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)
![Ethyl 4-[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)
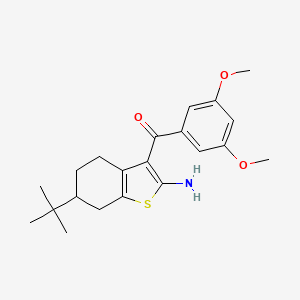

![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)
![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)
